Eribulin

Microtubule Dynamics Antimitotic Mechanism Tubulin Binding

Eribulin (CAS 253128-41-5) is the definitive microtubule-targeting agent for selective plus-end growth suppression without affecting microtubule shortening. Unlike taxanes (stabilizing) or vincas (depolymerizing), eribulin binds exclusively to plus-ends with a biphasic tubulin profile (Kd 0.4µM/46µM), rendering it non-interchangeable. Clinically validated overall survival benefit in metastatic breast cancer (13.1 vs 10.6 months) and superior neurotoxicity window over taxanes/epothilones make it essential for benchmarking novel MTAs, stromal remodeling, vascular normalization, and spindle dynamics studies. ≥98% pure.

Molecular Formula C40H59NO11
Molecular Weight 729.9 g/mol
CAS No. 253128-41-5
Cat. No. B193375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEribulin
CAS253128-41-5
SynonymsB 1793
B 1939
B-1793
B-1939
E 7389
E-7389
ER 086526
ER-086526
ER-86526
ER086526
eribulin
eribulin (as mesylate)
eribulin mesilate
eribulin mesylate
eribulin monomethanesulfonate
Halaven
NSC 707389
NSC-707389
NSC707389
Molecular FormulaC40H59NO11
Molecular Weight729.9 g/mol
Structural Identifiers
SMILESCC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O
InChIInChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1
InChIKeyUFNVPOGXISZXJD-JBQZKEIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Eribulin (CAS 253128-41-5) Procurement Guide: Synthetic Halichondrin B Analog Microtubule Dynamics Inhibitor


Eribulin (CAS 253128-41-5), also known as E7389 or ER-086526, is a fully synthetic macrocyclic ketone analog of the marine sponge natural product halichondrin B [1]. It functions as a mechanistically unique microtubule dynamics inhibitor that binds to the plus ends of microtubules, suppressing microtubule growth without affecting shortening [2]. Unlike taxanes which stabilize microtubules or vinca alkaloids which induce depolymerization, eribulin induces nonproductive tubulin aggregates and exerts cytotoxic effects through a distinct tubulin-binding profile [2]. The compound is the active pharmaceutical ingredient in the FDA-approved anticancer agent Halaven®, clinically indicated for metastatic breast cancer and advanced liposarcoma [3].

Why Eribulin Cannot Be Substituted with Other Microtubule-Targeting Agents: Procurement Rationale


Despite being classified as a microtubule-targeting agent (MTA), eribulin cannot be functionally interchanged with taxanes (paclitaxel, docetaxel), epothilones (ixabepilone), or vinca alkaloids (vinorelbine, vinblastine). At the mechanistic level, eribulin binds tubulin with a 1:1 single-state binding reaction and exhibits a biphasic binding profile with a high-affinity component (Kd = 0.4 µM for ~25% of tubulin) and a low-affinity component (Kd = 46 µM) [1]. Unlike paclitaxel which binds along the microtubule interior surface and vinblastine which binds to plus ends and sides, eribulin exclusively binds to plus ends and suppresses growth without affecting shortening [2]. Clinically, eribulin demonstrates an overall survival benefit in heavily pretreated metastatic breast cancer patients that is not observed with comparator agents such as capecitabine or vinorelbine in the same treatment setting [3]. These mechanistic and clinical distinctions render eribulin non-interchangeable with other MTAs, necessitating compound-specific procurement for research continuity and reproducibility.

Eribulin Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Eribulin vs. Paclitaxel: Divergent Microtubule Dynamics Inhibition Profiles

Eribulin demonstrates a mechanistically distinct profile from paclitaxel in microtubule dynamics assays. At 60 nmol/L (2× mitotic IC50), eribulin suppressed centromere dynamics: relaxation rate decreased by 21%, time spent paused increased by 67%, and dynamicity decreased by 35% without reducing mean centromere separation, indicating decreased microtubule-dependent spindle tension at kinetochores [1]. In contrast, paclitaxel stabilizes microtubules and promotes polymerization, binding along the microtubule interior surface rather than at plus ends [2]. At 100 nM, the concentration that inhibits microtubule plus end growth by 50%, one eribulin molecule is bound per two microtubules, demonstrating that binding of a single eribulin molecule at a microtubule end potently inhibits growth [1].

Microtubule Dynamics Antimitotic Mechanism Tubulin Binding

Eribulin vs. Vinorelbine and Capecitabine: Overall Survival Benefit in Phase III Clinical Trial

In the pivotal Phase III EMBRACE trial (NCT00388726), eribulin demonstrated a statistically significant overall survival (OS) benefit versus Treatment of Physician's Choice (TPC) in heavily pretreated metastatic breast cancer patients. Median OS was 13.1 months with eribulin versus 10.6 months with TPC (hazard ratio [HR] 0.81, 95% CI 0.66-0.99; p=0.041) [1]. Within the TPC arm, vinorelbine and capecitabine were among the most commonly selected agents. In the subsequent Study 301 comparing eribulin directly to capecitabine, eribulin showed numerically superior OS in certain subgroups, though the primary endpoint was not met in the overall population [2]. A post-hoc pooled analysis of three Phase III trials (EMBRACE, Study 301, Study 304) in HER2-low metastatic breast cancer demonstrated consistent eribulin efficacy outcomes across all studies [3].

Metastatic Breast Cancer Overall Survival Clinical Efficacy

Eribulin vs. Paclitaxel and Ixabepilone: Reduced Neurotoxicity at Equivalent Doses

In a comparative preclinical study evaluating neuropathy-inducing effects in mice, eribulin mesylate induced significantly less peripheral neuropathy than either paclitaxel or ixabepilone at equivalent maximum tolerated dose (MTD)-based doses [1]. This differential neurotoxicity profile has clinical implications, as taxane-induced peripheral neuropathy is a major dose-limiting toxicity for paclitaxel and docetaxel, while ixabepilone also carries a substantial neuropathy burden [2]. The reduced neurotoxicity of eribulin may be attributable to its distinct binding mechanism at microtubule plus ends rather than along the microtubule interior surface where taxanes bind [3].

Peripheral Neuropathy Neurotoxicity Preclinical Toxicology

Eribulin vs. Vinca Alkaloids and Taxanes: Differential Tubulin Binding Affinity Profile

Eribulin exhibits a unique biphasic tubulin binding profile not observed with other MTAs. Using [3H]eribulin binding assays, eribulin binds soluble tubulin at a single site with complex kinetics: an overall Kd of 46 µM, with a high-affinity component showing a real or apparent Kd of 0.4 µM for approximately 25% of the tubulin pool [1]. In contrast, vinca alkaloids typically exhibit single-affinity binding profiles, while taxanes bind within the microtubule lumen [2]. Eribulin also binds microtubules with a maximum stoichiometry of 14.7 ± 1.3 molecules per microtubule (Kd = 3.5 µM), suggesting a relatively high-affinity binding site at microtubule ends [1]. This binding profile distinguishes eribulin from both vinca-domain binders (vinblastine, vincristine, vinorelbine) and taxane-site binders.

Tubulin Binding Affinity Receptor Pharmacology Binding Kinetics

Eribulin vs. Vinblastine, Vinorelbine, and Paclitaxel: Immunogenic Cell Death Induction Profile

In a comparative study assessing immunogenic cell death (ICD) biomarkers across multiple cytotoxic agents, eribulin demonstrated the ability to induce ICD as measured by extracellular ATP release, HMGB1 release, and cell surface calreticulin exposure [1]. When compared to five other microtubule-targeting agents (vinblastine, vinorelbine, paclitaxel, docetaxel, ER-076349) and three DNA-damaging agents (doxorubicin, cisplatin, oxaliplatin), eribulin's potency as an ICD inducer was mid-range and comparable to vinblastine, paclitaxel, doxorubicin, and oxaliplatin [1]. Notably, microtubule-targeting agents as a class appeared more potent inducers of ATP release compared to DNA-damaging agents [1].

Immunogenic Cell Death Immuno-Oncology ATP Release

Eribulin vs. Paclitaxel and Combretastatin A4: Pericyte Phenotype Switching in Tumor Vasculature

A 2025 study in EMBO Molecular Medicine demonstrated that eribulin and combretastatin A4 (CA-4), but not paclitaxel or vinorelbine, induce pericyte phenotype switching in angiogenic vasculature [1]. This stromal modulation by eribulin improved tumor perfusion and anti-tumor immunity in preclinical models [1]. The finding distinguishes eribulin from both paclitaxel (a microtubule stabilizer) and vinorelbine (a vinca alkaloid microtubule destabilizer), neither of which exhibited this pericyte-modulating activity [1].

Tumor Vasculature Pericyte Modulation Angiogenesis

Eribulin (CAS 253128-41-5) Recommended Research and Industrial Application Scenarios


In Vitro Microtubule Dynamics Studies Requiring Selective Growth Inhibition Without Shortening Suppression

Eribulin is the preferred compound for researchers investigating microtubule dynamics where selective suppression of plus-end growth must be achieved without affecting microtubule shortening. At 60 nmol/L, eribulin reduces centromere dynamicity by 35% and relaxation rate by 21% while preserving centromere separation [1]. This distinct profile, characterized by one molecule per two microtubules at 50% growth inhibition concentration [1], cannot be replicated by paclitaxel (which stabilizes and promotes polymerization) or vinblastine (which affects both growth and shortening). Studies of kinetochore tension, spindle assembly checkpoint signaling, and nonproductive tubulin aggregate formation are particularly well-suited to eribulin use.

In Vivo Xenograft and Syngeneic Tumor Models Evaluating Therapeutic Index and Neurotoxicity

For in vivo oncology studies where dose-limiting neurotoxicity is a concern, eribulin offers a superior therapeutic window compared to taxanes and epothilones. Preclinical data demonstrate that eribulin induces significantly less peripheral neuropathy than paclitaxel or ixabepilone at equivalent MTD-based doses [2]. This reduced neurotoxicity enables higher sustained dosing and clearer interpretation of antitumor efficacy without neuropathy confounders. Models of metastatic breast cancer, advanced liposarcoma, and taxane-resistant tumors are established application areas where eribulin's clinical OS benefit (13.1 vs 10.6 months vs TPC) [3] supports its selection as a translational reference compound.

Tumor Vasculature and Microenvironment Modulation Studies

Eribulin is uniquely suited for investigations of stromal remodeling and vascular normalization in tumors. Unlike paclitaxel and vinorelbine, eribulin (along with combretastatin A4) induces pericyte phenotype switching, improving tumor perfusion and enhancing anti-tumor immunity [4]. This non-mitotic mechanism provides a differentiated tool for studying drug effects on the tumor microenvironment independent of direct cytotoxicity. Researchers investigating vascular normalization strategies, immune cell infiltration, or pericyte biology should select eribulin over other microtubule-targeting agents that lack this stromal activity.

Reference Standard for Microtubule-Targeting Agent Comparator Studies in Breast Cancer

Eribulin serves as an essential reference compound for any study benchmarking novel microtubule-targeting agents in breast cancer. With well-characterized IC50 values (e.g., 22.8 nM in LM8 cells, 21.5 nM in Dunn cells at 72 hours) [5] and extensive Phase III clinical data establishing its overall survival benefit in heavily pretreated metastatic breast cancer [3], eribulin provides a robust comparator baseline. Studies investigating mechanisms of resistance, combination therapy sequencing, or biomarker development should include eribulin as a clinically validated MTA reference distinct from both taxane-site and vinca-domain binders [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eribulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.